molecular formula C4H8ClN3O B2793224 2-Imino-3-methylimidazolidin-4-one hydrochloride CAS No. 257869-50-4

2-Imino-3-methylimidazolidin-4-one hydrochloride

Cat. No. B2793224
CAS RN: 257869-50-4
M. Wt: 149.58
InChI Key: MTMDLTRQSLCKPI-UHFFFAOYSA-N
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Description

2-Imino-3-methylimidazolidin-4-one hydrochloride , also known as methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride , is a heterocyclic compound with a five-membered ring structure. It contains two non-adjacent nitrogen atoms and a carbonyl group. This scaffold is significant due to its diverse applications in various fields, including natural products, medicine, and agriculture .

2.

Synthesis Analysis

The preparation of imidazol-4-ones dates back to 1907 when H. Finger first reported the synthesis of a (4H)-imidazol-4-one. Since then, several unique methodologies have been developed for producing imidazol-4-ones. These methodologies allow for the production of three distinct C5-substitution patterns. Researchers have explored various synthetic routes to access this heterocyclic scaffold, and ongoing progress continues to refine these methods .

3.

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing an imidazole moiety. The carbonyl group and the nitrogen atoms play crucial roles in its reactivity and biological activity. Accurate characterization through techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry is essential for understanding its structure and properties .

4.

Chemical Reactions Analysis

Imidazol-4-ones participate in various chemical reactions, including nucleophilic additions, cyclizations, and condensations. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of derivatives with tailored properties. Researchers have explored their reactivity in the context of natural product synthesis and drug discovery .

5.

Mechanism of Action

The specific mechanism of action for 2-Imino-3-methylimidazolidin-4-one hydrochloride depends on its context. In natural products, it may serve as a key intermediate or contribute to bioactivity. In medicinal chemistry, it could interact with biological targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanisms in different applications .

properties

IUPAC Name

2-amino-1-methyl-4H-imidazol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-7-3(8)2-6-4(7)5;/h2H2,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMDLTRQSLCKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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